![molecular formula C10H14O3S B11892217 Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-5-thiaspiro[34]octane-7-carboxylate is a chemical compound with the molecular formula C10H14O3S It is characterized by a spirocyclic structure containing a sulfur atom and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate typically involves the reaction of a suitable thiol with a cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The esterification step involves the reaction of the resulting carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other ester derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate: Similar spirocyclic structure but contains an oxygen atom instead of sulfur.
2,6-Diazaspiro[3.4]octane: Contains nitrogen atoms in the spirocyclic structure.
2-Azaspiro[3.4]octane: Contains a single nitrogen atom in the spirocyclic structure
Uniqueness
Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate is unique due to the presence of a sulfur atom in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C10H14O3S |
---|---|
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C10H14O3S/c1-2-13-8(11)7-6-10(4-3-5-10)14-9(7)12/h7H,2-6H2,1H3 |
InChI-Schlüssel |
XCQQTZMMVPFITJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC2(CCC2)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.